(3S,4S)-3-(Boc-amino)-4-methylpyrrolidine

Description

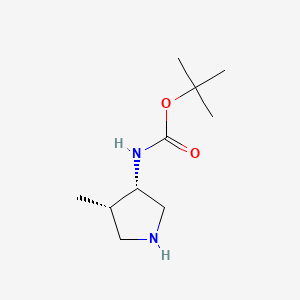

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3S,4S)-4-methylpyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKITXDSDJGOXPN-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC[C@H]1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Indispensable Role of Chiral Pyrrolidines in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The five-membered nitrogen-containing heterocycle, pyrrolidine, represents one of the most vital structural motifs in medicinal chemistry.[1] Its prevalence in numerous natural products, alkaloids, and FDA-approved pharmaceuticals underscores its significance as a "privileged scaffold."[2][3] This guide delves into the multifaceted role of chiral pyrrolidines, moving beyond a simple catalog of their occurrences to provide a deep, mechanistic understanding of their utility. We will explore the strategic advantages conferred by the pyrrolidine ring's unique stereochemical and conformational properties, examine robust methodologies for its asymmetric synthesis, and illuminate its dual function as both a powerful organocatalyst and a foundational core in drug design. Through detailed protocols, mechanistic diagrams, and case studies of marketed drugs, this whitepaper offers field-proven insights for professionals engaged in the art and science of drug discovery.

The Pyrrolidine Ring: More Than Just a Scaffold

The pyrrolidine nucleus is not merely a passive linker but an active contributor to a molecule's pharmacological profile. Its utility stems from a unique combination of structural and physicochemical properties.

Conformational Dynamics and Pre-organization

Unlike rigid aromatic rings, the saturated pyrrolidine ring is non-planar and exists in a state of dynamic equilibrium between various "puckered" or "envelope" conformations. The introduction of chiral centers and substituents allows chemists to control and lock the ring into a specific conformation.[2] This conformational rigidity is paramount in drug design; it pre-organizes the appended pharmacophoric groups into a specific three-dimensional arrangement, minimizing the entropic penalty upon binding to a biological target and thereby enhancing potency.[2]

-

Causality: The choice of substitution pattern (e.g., a cis-4-trifluoromethyl group or a 3-R-methyl group) directly influences the ring's pucker.[2] This stereoelectronic control dictates the spatial orientation of other functional groups, determining whether a compound will act as an agonist or antagonist at a given receptor.[2]

Physicochemical Advantages

The pyrrolidine motif often imparts favorable physicochemical properties crucial for drug development.[4]

-

Solubility: The nitrogen atom can act as a hydrogen bond acceptor, and an N-H group as a donor, which can improve aqueous solubility—a critical factor for bioavailability.[4]

-

Blood-Brain Barrier (BBB) Permeation: In certain contexts, the polarity of the pyrrolidine ring, when balanced with other molecular features, can facilitate passage across the BBB. Some pyrrolidine-containing antipsychotics can cross the BBB effectively, in part due to the formation of intramolecular hydrogen bonds that mask polar groups.[4]

The Art of Synthesis: Accessing Enantioenriched Pyrrolidines

The construction of stereochemically defined pyrrolidines is a cornerstone of their application. Methodologies have evolved from classical chiral pool approaches to highly efficient catalytic asymmetric transformations.[3] The most common and robust method involves using readily available chiral starting materials like proline or hydroxyproline.[5]

Synthesis from the Chiral Pool: The Proline Advantage

The amino acid L-proline is an inexpensive, naturally occurring, and stereochemically pure building block, making it an ideal starting point for synthesizing a vast array of chiral pyrrolidine derivatives.[5]

Asymmetric Catalysis: The Modern Frontier

Modern synthetic chemistry provides powerful tools for creating chiral pyrrolidines from achiral precursors.

-

1,3-Dipolar Cycloadditions: The reaction of azomethine ylides with alkenes is a classic and powerful method for constructing the pyrrolidine ring with multiple stereocenters.[1]

-

Catalytic Asymmetric C-H Amination: Cutting-edge methods, such as the copper-catalyzed enantioselective Hofmann-Löffler-Freytag (HLF) reaction, enable the direct conversion of C-H bonds into C-N bonds.[3] This strategy allows for the rapid synthesis of chiral pyrrolines from simple oximes, which can then be reduced to the corresponding pyrrolidines, representing one of the most efficient routes to these privileged heterocycles.[3]

Below is a conceptual workflow illustrating this modern approach.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

An In-depth Technical Guide to (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine: A Chiral Building Block for Advanced Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the demand for structurally complex, three-dimensional molecular scaffolds has never been greater. These scaffolds are the cornerstones for developing next-generation therapeutics with high potency and selectivity. Among these, chiral substituted N-heterocycles are of paramount importance.[1] This guide focuses on a particularly valuable, yet specialized, building block: (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine .

The pyrrolidine ring is a privileged scaffold in drug discovery, featured in numerous FDA-approved drugs.[2] Its non-planar, flexible nature allows it to explore three-dimensional chemical space, facilitating precise interactions with the complex binding sites of biological targets like protein kinases.[2][3] The subject of this guide, tert-butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate, is distinguished by three key features:

-

A Defined Stereochemistry ((3S,4S)) : The cis-relationship between the amino and methyl groups provides a rigid conformational constraint, crucial for directing interactions with chiral biological environments.

-

A C4-Methyl Group : This substituent adds steric bulk and lipophilicity, which can be leveraged to enhance binding affinity, improve metabolic stability, or modulate physicochemical properties.

-

A Boc-Protected Amine : The tert-butyloxycarbonyl (Boc) group is a robust and versatile protecting group for the C3-amino functionality, essential for controlled, sequential chemical synthesis.[4][5]

This document serves as a technical resource for researchers, scientists, and drug development professionals. It will provide an in-depth analysis of the compound's molecular properties, stereoselective synthesis, the strategic role of the Boc protecting group, and its application in the synthesis of advanced pharmaceutical intermediates.

Molecular Properties and Characterization

The precise identity and purity of a synthetic building block are foundational to its successful application. (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine is a chiral molecule whose properties are defined by its unique arrangement of atoms.

Core Molecular Data

A summary of the key identifiers and calculated properties for this compound is presented below. While a specific CAS Number for this particular diastereomer is not widely cataloged, its properties can be confidently derived from its structure.

| Property | Value | Source / Method |

| IUPAC Name | tert-butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate | Nomenclature |

| Molecular Formula | C₁₀H₂₀N₂O₂ | Elemental Composition |

| Molecular Weight | 200.28 g/mol | Calculation[6] |

| Monoisotopic Mass | 200.152477885 Da | Calculation[6] |

| Topological Polar Surface Area | 41.6 Ų | Calculation[6] |

| Hydrogen Bond Donors | 1 | Calculation[6] |

| Hydrogen Bond Acceptors | 3 | Calculation[6] |

| Rotatable Bonds | 3 | Calculation[6] |

Note: Data is consistent with compounds of the same molecular formula, such as (S)-tert-butyl methyl(pyrrolidin-3-yl)carbamate.[6]

Spectroscopic Signature

Characterization of (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine relies on standard analytical techniques. While a dedicated spectrum for this specific isomer is not publicly available, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.

-

¹H NMR : The proton NMR spectrum is expected to be complex due to the chirality and restricted rotation. Key signals would include a sharp singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group.[7] The methyl group on the pyrrolidine ring would appear as a doublet. The protons on the pyrrolidine ring would resonate as a series of multiplets in the upfield region.

-

¹³C NMR : The carbon spectrum would show characteristic signals for the Boc group, including the quaternary carbon around 80 ppm and the carbonyl carbon near 153 ppm.[7] The ten distinct carbon atoms of the molecule would be resolved, with their chemical shifts influenced by the stereochemistry.

-

Mass Spectrometry : Electrospray ionization (ESI) mass spectrometry would typically show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 201.16.

-

Infrared (IR) Spectroscopy : The IR spectrum would feature a strong C=O stretching band for the carbamate carbonyl around 1700 cm⁻¹ and a sharp N-H stretching band around 3380 cm⁻¹.[7]

The Strategic Importance of Stereoselective Synthesis

The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. Therefore, the synthesis of (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine is not merely about forming bonds but about controlling their spatial arrangement with high fidelity. The development of stereoselective methods for producing substituted pyrrolidines is a critical area of organic synthesis.[8]

Causality in Synthetic Design

Achieving the desired (3S,4S) stereochemistry requires a carefully planned synthetic strategy. The primary challenge is to control the relative and absolute configuration of the two stereocenters at the C3 and C4 positions. Common strategies include:

-

Chiral Pool Synthesis : This approach utilizes readily available chiral starting materials, such as amino acids (e.g., proline) or tartaric acid, where the stereochemistry is already defined.[9]

-

Asymmetric Catalysis : The use of chiral catalysts can induce stereoselectivity in reactions such as hydrogenation or cycloadditions, creating the desired enantiomer or diastereomer from an achiral or racemic precursor.[10]

-

Substrate-Controlled Diastereoselection : A pre-existing stereocenter in the substrate can direct the formation of a new stereocenter. For example, the hydrogenation of a substituted pyrrole can be directed by a chiral auxiliary on the nitrogen or a substituent on the ring.[10]

A plausible synthetic route would involve the creation of a 3,4-disubstituted pyrrolidine precursor, followed by functional group manipulations to install the Boc-amino and methyl groups with the correct cis-orientation.[11]

Illustrative Synthetic Workflow

The following diagram illustrates a conceptual workflow for the stereoselective synthesis of chiral pyrrolidines, highlighting key transformations that are central to controlling the final stereochemistry.

Caption: Conceptual pathways for stereoselective pyrrolidine synthesis.

The Boc Protecting Group: A Cornerstone of Modern Synthesis

The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry.[5] Its widespread use is due to a favorable combination of stability and controlled reactivity.

Rationale for Boc Protection

In a multifunctional molecule like (3S,4S)-3-amino-4-methylpyrrolidine (the deprotected amine), the two nitrogen atoms (the ring secondary amine and the C3 primary amine) have similar nucleophilic properties. Attempting to perform selective chemistry on the ring nitrogen without protecting the C3-amine would lead to a mixture of undesired side products.

The Boc group provides a solution by:

-

Masking the Nucleophilicity : It temporarily converts the primary amine into a carbamate, which is significantly less nucleophilic and basic.

-

Orthogonal Stability : The Boc group is stable under a wide range of conditions, including basic hydrolysis, hydrogenolysis, and exposure to many nucleophiles, allowing for selective reactions elsewhere in the molecule.[4]

-

Facile and Clean Removal : It can be removed under specific acidic conditions that typically do not affect other common functional groups.[12]

Boc Deprotection: Releasing the Amine for Coupling

The removal of the Boc group is a critical step that unmasks the primary amine, making it available for subsequent reactions, such as amide bond formation. This process is typically achieved under anhydrous acidic conditions.[12]

3.2.1. Mechanism of Acid-Catalyzed Boc Cleavage

The deprotection mechanism involves the formation of a highly stable tert-butyl cation.

-

Protonation : The carbonyl oxygen of the Boc group is protonated by a strong acid (e.g., Trifluoroacetic Acid - TFA, or HCl).

-

Fragmentation : This initial protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This step is the rate-determining step and results in the formation of a stable tertiary carbocation (tert-butyl cation), CO₂, and the free amine.

-

Final State : The liberated amine is typically protonated by the excess acid, forming an amine salt (e.g., an ammonium trifluoroacetate salt). A subsequent basic workup is required to isolate the neutral free amine.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. jk-sci.com [jk-sci.com]

- 6. (S)-Methyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester | C10H20N2O2 | CID 7171888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Sci-Hub. Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles / Organic Letters, 2007 [sci-hub.sg]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Indispensable Scaffold: A Technical Guide to the Physical and Chemical Properties of Boc-Protected Pyrrolidines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolidine Ring in Modern Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of modern medicinal chemistry and organic synthesis.[1][2] Its prevalence in a vast array of natural products, pharmaceuticals, and chiral catalysts underscores its significance as a privileged scaffold.[3][4] The strategic introduction of a tert-butoxycarbonyl (Boc) protecting group onto the pyrrolidine nitrogen atom provides a versatile and robust intermediate, N-Boc-pyrrolidine, which is instrumental in the construction of complex molecular architectures.[5] This guide offers an in-depth exploration of the physical and chemical properties of Boc-protected pyrrolidines, providing field-proven insights and detailed experimental protocols for their characterization and manipulation.

Part 1: Physicochemical Properties of Boc-Protected Pyrrolidines

The physical properties of Boc-protected pyrrolidines are fundamental to their handling, purification, and application in synthesis. These properties are influenced by the nature and position of substituents on the pyrrolidine ring.

General Physical Characteristics

N-Boc-pyrrolidine, the parent compound, is a colorless liquid at room temperature.[2] Its derivatives can be either liquids or solids, with their physical state largely dependent on molecular weight and intermolecular forces.

Table 1: Physical Properties of Representative Boc-Protected Pyrrolidines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| N-Boc-pyrrolidine | C₉H₁₇NO₂ | 171.24 | Liquid | 80 °C / 0.2 mmHg[2] | N/A | 0.977 @ 25 °C[2] | 1.449[2] |

| N-Boc-3-pyrrolidinone | C₉H₁₅NO₃ | 185.22 | Low Melting Solid | 270.9 (Predicted)[1] | 34-38[1][6] | 1.133 (Predicted)[1] | N/A |

| (R)-(-)-N-Boc-3-pyrrolidinol | C₉H₁₇NO₃ | 187.24 | Solid | N/A | 62-65[6] | N/A | N/A |

| (S)-(+)-N-Boc-3-pyrrolidinol | C₉H₁₇NO₃ | 187.24 | Solid | N/A | 60-64[6] | N/A | N/A |

Solubility Profile

The Boc group significantly increases the lipophilicity of the pyrrolidine ring, rendering most Boc-protected pyrrolidines insoluble in water but readily soluble in a wide range of common organic solvents.[1]

Table 2: General Solubility of N-Boc-Pyrrolidines

| Solvent | Solubility |

| Water | Insoluble[1] |

| Dichloromethane | Soluble[1] |

| Chloroform | Soluble |

| Ethyl Acetate | Soluble[1] |

| Methanol | Soluble[1] |

| Ethanol | Soluble |

| Diethyl Ether | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Acetonitrile | Soluble |

| Toluene | Soluble |

Experimental Protocol: Determination of Qualitative Solubility

This protocol provides a straightforward method to assess the solubility of a Boc-protected pyrrolidine derivative in various solvents.

Objective: To qualitatively determine the solubility of a compound in water, 5% NaOH, 5% HCl, and an organic solvent.

Materials:

-

Test compound

-

Small test tubes

-

Water

-

5% (w/v) Sodium Hydroxide solution

-

5% (v/v) Hydrochloric Acid solution

-

Organic solvent (e.g., Dichloromethane)

-

Vortex mixer

Procedure:

-

Place approximately 25 mg of the test compound into a small, clean test tube.

-

Add 0.75 mL of the solvent (e.g., water) in small portions.

-

After each addition, vigorously agitate the test tube using a vortex mixer for at least 30 seconds.

-

Observe the mixture. A compound is considered "soluble" if it completely dissolves to form a clear solution.

-

Repeat the procedure for each of the specified solvents in separate test tubes.

Causality Behind Experimental Choices:

-

Water: Assesses the overall hydrophilicity/hydrophobicity.

-

5% NaOH: Determines if the compound has acidic functional groups that can be deprotonated to form a soluble salt.

-

5% HCl: Determines if the compound has basic functional groups that can be protonated to form a soluble salt. For Boc-protected pyrrolidines, solubility in strong acid may also indicate deprotection.

-

Organic Solvent: Confirms the lipophilic nature typical of these compounds.

Part 2: Chemical Properties and Reactivity

The chemical behavior of Boc-protected pyrrolidines is dominated by the interplay between the robust yet cleavable Boc group and the reactivity of the pyrrolidine ring itself.

The N-Boc Protecting Group: A Gateway to Controlled Reactivity

The tert-butoxycarbonyl group is the cornerstone of the utility of these compounds. Its stability and selective removal are critical for their application in multi-step synthesis.

The Boc group is exceptionally stable under a wide array of non-acidic conditions, including:

-

Basic conditions: It is resistant to strong bases such as hydroxides and alkoxides.

-

Nucleophiles: It is unreactive towards most common nucleophiles.

-

Catalytic Hydrogenation: The Boc group is stable to typical hydrogenation conditions used to remove other protecting groups like benzyl (Bn) or carbobenzyloxy (Cbz).

This stability allows for a broad range of chemical transformations to be performed on other parts of the molecule without premature deprotection of the nitrogen atom.

The primary reactivity of the Boc group is its susceptibility to cleavage under acidic conditions.[7] Strong acids, most commonly trifluoroacetic acid (TFA), are used to efficiently remove the Boc group, liberating the secondary amine. The byproducts, isobutylene and carbon dioxide, are volatile and easily removed.

Mechanism of Acid-Catalyzed Boc Deprotection

Caption: Mechanism of Acidic Boc Deprotection.[7]

Table 3: Comparison of Common Boc Deprotection Methods

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Trifluoroacetic Acid (TFA) | Neat TFA or TFA in CH₂Cl₂ (10-50%) | 0 °C to RT, 15 min - 2 h | Fast, efficient, volatile reagents and byproducts.[7] | Harshly acidic, may cleave other acid-labile groups (e.g., t-butyl esters). |

| Hydrochloric Acid (HCl) | 4M HCl in 1,4-dioxane or ethyl acetate | RT, 1-4 h | Forms hydrochloride salt which often precipitates, aiding purification. | Dioxane is a hazardous solvent; may not be suitable for all substrates. |

| Thermal Deprotection | High temperature in a suitable solvent (e.g., toluene, DMF) | 100-230 °C | Avoids the use of strong acids.[8] | Requires high temperatures, which may not be compatible with sensitive functional groups. |

| Lewis Acid-Mediated | TMSOTf, TMSI, ZnBr₂ | Varies with Lewis acid | Can be milder than Brønsted acids. | Reagents can be expensive and moisture-sensitive. |

Experimental Protocol: Boc Deprotection with TFA

Objective: To remove the Boc protecting group from an N-Boc-pyrrolidine derivative.

Materials:

-

N-Boc-pyrrolidine derivative

-

Dichloromethane (CH₂Cl₂)

-

Trifluoroacetic acid (TFA)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

TLC plates

Procedure:

-

Dissolve the N-Boc-pyrrolidine derivative (1 equivalent) in dichloromethane (approximately 0.1 M solution) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (5-10 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Redissolve the residue in dichloromethane and carefully neutralize with saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected pyrrolidine.

Self-Validating System: The completion of the reaction can be easily monitored by TLC, observing the disappearance of the starting material spot and the appearance of a more polar product spot (the free amine). The identity of the product can be confirmed by spectroscopic methods (NMR, MS).

Reactivity of the Pyrrolidine Ring

The Boc group modifies the reactivity of the pyrrolidine ring. While it deactivates the nitrogen towards electrophiles, it facilitates certain reactions at the carbon atoms, particularly at the α-position.

The carbamate group of the N-Boc moiety can direct the deprotonation of an adjacent α-proton using a strong base, such as sec-butyllithium (s-BuLi), often in the presence of a chiral ligand like (-)-sparteine for enantioselective transformations.[9][10] The resulting α-lithiated intermediate is a powerful nucleophile that can react with a variety of electrophiles, enabling the introduction of substituents at the C2 position.

Caption: General workflow for α-functionalization of N-Boc-pyrrolidine.

This methodology is a powerful tool for the synthesis of chiral 2-substituted pyrrolidines, which are valuable building blocks in pharmaceutical synthesis.

Conformational Analysis

The five-membered pyrrolidine ring is not planar and exists in puckered conformations. The two most common conformations are the "envelope" (Cₛ symmetry) and "twist" (C₂ symmetry) forms. For N-Boc-proline derivatives, these are often described as Cγ-exo and Cγ-endo puckers, which can significantly influence the conformation of peptides and other biomolecules.[11] The conformational preference can be controlled by the nature and stereochemistry of substituents on the ring.[11]

Part 3: Spectroscopic Characterization

Accurate characterization of Boc-protected pyrrolidines is essential for quality control and reaction monitoring. NMR, IR, and Mass Spectrometry are the primary analytical techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

¹H NMR:

-

Boc Group: A characteristic sharp singlet integrating to 9 protons is observed around δ 1.4-1.5 ppm.

-

Pyrrolidine Ring Protons: These typically appear as complex multiplets in the region of δ 1.8-3.6 ppm. The diastereotopic nature of the methylene protons often leads to complex splitting patterns.[12][13]

¹³C NMR:

-

Boc Group: The quaternary carbon of the tert-butyl group appears around δ 80 ppm, and the methyl carbons are observed around δ 28.5 ppm. The carbamate carbonyl carbon resonates at approximately δ 154 ppm.

-

Pyrrolidine Ring Carbons: The chemical shifts of the ring carbons are typically in the range of δ 25-50 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

Table 4: Characteristic IR Absorption Bands for N-Boc-Pyrrolidines

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850-2980 | Strong | C-H stretching (alkyl) |

| ~1680-1710 | Strong | C=O stretching (Boc carbamate)[12] |

| ~1365 & ~1390 | Medium | C-H bending (tert-butyl group) |

| ~1160-1170 | Strong | C-O stretching (Boc ester)[12] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Under electrospray ionization (ESI), the molecular ion is typically observed as [M+H]⁺ or [M+Na]⁺. A characteristic fragmentation pattern involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the molecular ion.[12]

Characteristic Fragmentation:

-

[M - 56]⁺: Corresponds to the loss of isobutylene (C₄H₈).

-

[M - 100]⁺: Corresponds to the loss of the Boc group, resulting in the protonated pyrrolidine ring.

Conclusion

Boc-protected pyrrolidines are exceptionally versatile and valuable building blocks in chemical synthesis. A thorough understanding of their physical and chemical properties is paramount for their effective utilization. This guide has provided a comprehensive overview of these properties, from solubility and stability to reactivity and spectroscopic characterization, equipping researchers, scientists, and drug development professionals with the foundational knowledge required to harness the full potential of this important class of molecules. The detailed experimental protocols and comparative data presented herein serve as a practical resource for the synthesis and manipulation of Boc-protected pyrrolidines in the laboratory.

References

- BenchChem. (2025). Spectroscopic Characterization of (S)-3-Acetyl-1-Boc-pyrrolidine: A Technical Guide.

- D'hooghe, M., & De Kimpe, N. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 755.

-

SpectraBase. (n.d.). 1-Boc-pyrrolidine. Retrieved from [Link]

- University of Manitoba. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Domingo, L. R., & Aurell, M. J. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega, 7(22), 18631–18641.

- BenchChem. (2025). A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies.

- Awuah, E., & Badasu, D. K. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10123.

- Hodges, J. A., & Raines, R. T. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 138(34), 10858–10861.

- University of Calgary. (n.d.). Solubility of Organic Compounds.

-

PubChem. (n.d.). N-Boc-pyrrolidine. Retrieved from [Link]

- Okano, Y., Miyata, T., Iwasaki, K., Takahama, K., Hitoshi, T., & Kasé, Y. (1982). Analysis of Endogenous Pyrrolidine Levels by Mass Fragmentography. Life Sciences, 31(7), 671–677.

- Xie, M., et al. (2020). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Chinese Journal of Chemical Physics, 33(1), 43-48.

- Deadman, B. J., Healy, S., McGlacken, G. P., & Collins, S. G. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(5), 1236–1242.

-

PubChem. (n.d.). 1-Boc-3-pyrrolidinol. Retrieved from [Link]

- Vitagliano, L., et al. (2017). Conformational landscape of substituted prolines. Journal of Peptide Science, 23(7-8), 527-543.

-

ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400 MHz, CDCl 3 ) of 9a. Retrieved from [Link]

- Beak, P., Kerrick, S. T., Wu, S., & Chu, J. (1994). Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines. Journal of the American Chemical Society, 116(8), 3231–3239.

-

Safrole. (n.d.). Pyrrolidine Properties, Reactions and Applications. Retrieved from [Link]

- Mount Allison University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- De Marco, R., et al. (2021). A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry, 86(12), 8249–8258.

- O'Brien, P., et al. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. Journal of the American Chemical Society, 134(12), 5676–5685.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Reddy, K. L., et al. (2018). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ChemistrySelect, 3(44), 12454-12458.

- Vescovi, M., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(11), 3229.

- NIST. (n.d.). Pyrrolidine.

- O'Brien, P., et al. (2004). An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines. Journal of the American Chemical Society, 126(47), 15480–15489.

-

Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Proline Derivatives and Analogs. Retrieved from a technical bulletin on their website.

- The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

ResearchGate. (n.d.). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. Retrieved from [Link]

- A university course material website. (n.d.).

-

ResearchGate. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Mass fragmentation patterns and their corresponding chemical structures. Retrieved from [Link]

- HSC Chemistry. (2023, October 23).

- Chem233UIUC. (2015, August 27).

- Organic Letters. (2026). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines.

-

ResearchGate. (n.d.). FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples (a) and.... Retrieved from [Link]

Sources

- 1. N-Boc-3-pyrrolidinone | 101385-93-7 [chemicalbook.com]

- 2. 1-Boc-四氢吡咯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. 1-叔丁氧碳基-3-吡咯烷酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

The Architect's Hand: A Guide to Chiral Building Blocks in Modern Organic Synthesis

Intended for: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of enantiomerically pure compounds is a foundational pillar of modern organic chemistry, with profound implications for the pharmaceutical, agrochemical, and materials science industries.[1] The precise three-dimensional arrangement of atoms in a molecule—its stereochemistry—is critical to its biological function. This guide provides a comprehensive overview of chiral building blocks, their sourcing, and their application in the strategic construction of complex, stereochemically-defined molecules. We will explore the causality behind various synthetic strategies, offering field-proven insights to navigate the intricate landscape of stereoselective synthesis.

The Chirality Imperative in Drug Development

A vast number of pharmaceuticals are chiral molecules, existing as a pair of non-superimposable mirror images known as enantiomers.[1] These enantiomers can exhibit strikingly different pharmacological, metabolic, and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral.[1][2] This inherent stereoselectivity means that one enantiomer of a drug may elicit the desired therapeutic effect, while the other could be inactive or, in the worst cases, cause severe adverse effects.[1][3]

The tragic case of thalidomide serves as a stark and enduring reminder of this principle.[1] Marketed in the late 1950s and early 1960s as a sedative for pregnant women to alleviate morning sickness, thalidomide was sold as a racemic mixture (a 50:50 mixture of its two enantiomers).[4][5][6] It was later discovered that while the (R)-enantiomer possessed the intended sedative properties, the (S)-enantiomer was a potent teratogen, leading to severe birth defects in thousands of children worldwide.[4][7][8] This catastrophe highlighted the critical role of chirality in biological systems and underscored the necessity of evaluating enantiomers as separate chemical entities.[4]

This event was a major catalyst for a paradigm shift in pharmaceutical regulations. In 1992, the U.S. Food and Drug Administration (FDA) issued a policy statement emphasizing the need to characterize each enantiomer in a chiral drug.[9][10][11] This policy allows for the development of racemates but requires justification and thorough pharmacological and toxicological assessment.[12][13] Consequently, the demand for enantiomerically pure compounds and the chiral building blocks used to create them has surged, driving significant innovation in synthetic chemistry.[14]

Foundational Strategies for Acquiring Chiral Building Blocks

The synthesis of a complex chiral molecule rarely begins from simple achiral precursors without a clear strategy to introduce and control stereochemistry. The choice of strategy is a critical decision point, dictated by factors like the target molecule's structure, cost, scalability, and the availability of starting materials.[1] There are three primary approaches to obtaining enantiomerically pure compounds.

// Nodes A [label="Synthetic Goal:\nEnantiomerically Pure Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Chiral Pool Synthesis", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; C [label="Asymmetric Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; D [label="Chiral Resolution", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];

// Edges A -> {B, C, D} [color="#5F6368"];

// Invisible nodes for alignment subgraph { rank = same; B; C; D; } } /dot Figure 1: Core strategies for accessing enantiopure compounds.

The Chiral Pool: Nature's Head Start

The chiral pool comprises readily available, enantiomerically pure substances from natural sources.[15][16] This collection includes amino acids, sugars, terpenes, and hydroxy acids.[17][18]

-

Causality and Strategic Choice: Chiral pool synthesis, also known as the chiron approach, is a highly efficient strategy when the target molecule's carbon skeleton and stereochemistry are closely related to a readily available natural product.[15][19] By starting with a molecule that already contains the required stereocenters, chemists can significantly shorten a synthetic sequence, avoiding the need to establish chirality from scratch. The inherent chirality of the starting material is preserved and transferred through the synthetic route.[15][19]

-

Field Insights: The primary advantage is the direct access to 100% enantiomerically pure starting materials. For example, (S)-proline is a versatile building block used in the synthesis of pyrrolidine derivatives, where its stereochemistry dictates the final product's configuration.[] However, the reliance on natural abundance is also a limitation. The synthetic possibilities are constrained by the structures available in the chiral pool, and sometimes the "wrong" enantiomer is the one that is naturally abundant.

Asymmetric Synthesis: Creating Chirality

Asymmetric synthesis is a powerful approach where an achiral starting material is converted into a chiral product, producing one enantiomer in excess of the other.[18][21][22] This is achieved by using a chiral influence during the reaction.

-

A. Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to an achiral substrate.[23] It directs the stereochemical outcome of a subsequent reaction and is then removed, having served its purpose, and can often be recovered for reuse.[23]

-

Expertise in Action: The Evans' Asymmetric Aldol reaction is a classic example. An achiral carboxylic acid is converted into a chiral N-acyloxazolidinone using a chiral amino alcohol auxiliary. The bulky substituent on the auxiliary blocks one face of the enolate, forcing an incoming electrophile (like an aldehyde) to attack from the less hindered face. This results in the formation of a new stereocenter with high predictability and diastereoselectivity. Subsequent hydrolysis removes the auxiliary, yielding a chiral β-hydroxy acid.

-

-

B. Chiral Reagents: In this method, the chirality is incorporated into the reagent itself, which is used in stoichiometric amounts.[23] A prime example is the use of chiral boranes derived from α-pinene (a terpene from the chiral pool) for asymmetric hydroboration.

-

C. Catalytic Asymmetric Synthesis: This is arguably the most elegant and economically attractive method.[21] A small amount of a chiral catalyst (often a transition metal complex with a chiral ligand or an organocatalyst) generates a large quantity of a chiral product.[14][21]

-

Mechanism of Control: The catalyst creates a chiral environment around the substrate, lowering the activation energy for the pathway leading to one enantiomer over the other. Prominent examples include Noyori's asymmetric hydrogenation of ketones and Sharpless' asymmetric epoxidation of allylic alcohols, both of which deliver products with very high enantiomeric excess (e.e.).[14] Recent advances continue to expand the scope of catalytic methods, employing bifunctional catalysts and complex hydrogen-bonding networks to achieve remarkable selectivity.[24]

-

Chiral Resolution: The Separation Strategy

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers.[25] Unlike synthesis, resolution does not create new stereocenters but rather isolates existing ones.

-

A. Diastereomeric Salt Formation: This is a classical and widely used technique.[23] The racemic mixture (e.g., a carboxylic acid) is treated with an enantiomerically pure resolving agent (e.g., a chiral amine like brucine or strychnine).[25][26] This acid-base reaction forms a pair of diastereomeric salts.

-

Self-Validating Principle: Diastereomers have different physical properties, including solubility. This difference allows one diastereomer to be selectively crystallized from the solution. The crystallized salt is then separated, and the resolving agent is removed (e.g., by acidification) to yield the desired pure enantiomer. The major drawback is that the theoretical maximum yield for the desired enantiomer is only 50%.[23]

-

-

B. Chromatographic Resolution: This modern technique utilizes a chiral stationary phase (CSP) in chromatography columns (HPLC, GC, or SFC).[27][28] The racemic mixture is passed through the column, and the two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and elute separately. This method is highly effective for both analytical determination of enantiomeric purity and for preparative separation.[27]

// Nodes Racemate [label="Racemic Mixture\n(R-Acid & S-Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; ResolvingAgent [label="Add (+)-Chiral Base", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Diastereomers [label="Diastereomeric Salts\n(R-Acid)-(+)-Base\n(S-Acid)-(+)-Base", fillcolor="#FBBC05", fontcolor="#202124"]; Crystallization [label="Fractional\nCrystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SeparatedSalt [label="Less Soluble Salt\n(e.g., (R-Acid)-(+)-Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; Acidification [label="Acidify to\nRemove Base", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Pure Enantiomer\n(R-Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Racemate -> ResolvingAgent [color="#5F6368"]; ResolvingAgent -> Diastereomers [color="#5F6368"]; Diastereomers -> Crystallization [color="#5F6368"]; Crystallization -> SeparatedSalt [color="#5F6368"]; SeparatedSalt -> Acidification [color="#5F6368"]; Acidification -> Product [color="#5F6368"]; } /dot Figure 2: Workflow for classical resolution via diastereomeric salt formation.

Data-Driven Decision Making: Comparing Synthetic Strategies

The selection of a synthetic strategy is a multi-faceted decision. The following table summarizes key considerations and typical outcomes for each approach. The enantiomeric excess (e.e.), defined as the percentage of the major enantiomer minus the percentage of the minor enantiomer, is a critical metric for success.[17]

| Strategy | Core Principle | Typical Enantiomeric Excess (e.e.) | Key Advantages | Key Limitations |

| Chiral Pool | Utilizes naturally occurring enantiopure starting materials.[15] | >99% | 100% enantiopure starting point; often cost-effective and scalable. | Limited by the structural diversity of available natural products.[15] |

| Asymmetric Synthesis | Creates a new chiral center from an achiral precursor using a chiral influence.[21] | 80% to >99% | High versatility; catalytic methods are highly efficient and atom-economical.[21] | Requires significant development; catalyst or auxiliary cost can be high. |

| Chiral Resolution | Separates a pre-formed racemic mixture into its constituent enantiomers.[25] | >99% (after separation) | Applicable to a wide range of compounds; well-established techniques. | Maximum theoretical yield of 50% for the desired enantiomer; can be labor-intensive.[23] |

Experimental Protocol: Chiral Resolution of (±)-1-Phenylethylamine

This protocol provides a step-by-step methodology for a classic resolution experiment, demonstrating the principles of diastereomeric salt formation.

Objective: To separate a racemic mixture of (±)-1-phenylethylamine into its (R) and (S) enantiomers using L-(+)-tartaric acid as the resolving agent.

Materials:

-

(±)-1-Phenylethylamine

-

L-(+)-Tartaric acid

-

Methanol

-

10% Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (Erlenmeyer flasks, Büchner funnel, separatory funnel)

-

Polarimeter for analysis

Methodology:

-

Salt Formation:

-

Dissolve 10.0 g of L-(+)-tartaric acid in 150 mL of methanol in a 500 mL Erlenmeyer flask, warming gently if necessary.

-

In a separate flask, dissolve 8.1 g of (±)-1-phenylethylamine in 20 mL of methanol.

-

Slowly add the amine solution to the warm tartaric acid solution with swirling.

-

Allow the solution to cool to room temperature, then place it in an ice bath for 30 minutes to induce crystallization of the diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold methanol to remove any soluble impurities.

-

The crystals obtained are predominantly the less soluble salt, which in this case is the (R)-(-)-1-phenylethylamine-(+)-tartrate.

-

-

Liberation of the Free Amine:

-

Transfer the collected crystals to a separatory funnel.

-

Add 50 mL of 10% NaOH solution to the funnel to deprotonate the amine, breaking the salt.

-

Extract the liberated free amine into the organic phase by adding 30 mL of diethyl ether and shaking gently.

-

Separate the layers and perform two additional extractions of the aqueous layer with 20 mL portions of diethyl ether.

-

-

Purification and Analysis:

-

Combine the organic extracts and dry them over anhydrous MgSO₄.

-

Filter the solution to remove the drying agent and remove the diethyl ether by rotary evaporation to yield the purified (R)-(-)-1-phenylethylamine.

-

Determine the optical purity of the product by measuring its specific rotation using a polarimeter and comparing it to the literature value for the pure enantiomer.

-

Conclusion: The Future of Chiral Synthesis

Chiral building blocks are indispensable tools in modern organic synthesis, enabling the precise construction of complex molecules with controlled stereochemistry.[1] The strategic use of these building blocks, particularly in the early stages of drug development, can significantly streamline the discovery process by allowing for the rapid synthesis of diverse molecular libraries for screening.[29] The choice between leveraging the chiral pool, performing a resolution, or designing a de novo asymmetric synthesis depends on a careful analysis of the target molecule, cost, scale, and timeline.[1] As our understanding of stereochemical control deepens and new catalytic systems are discovered, the ability to craft molecules with absolute precision will continue to advance, paving the way for the development of safer, more effective therapeutics and novel functional materials.

References

- AiFChem. (2025). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem.

- Benchchem. (n.d.). An In-depth Technical Guide to Chiral Building Blocks in Organic Synthesis. Benchchem.

- Newcastle University. (2016, February 8). Microscopic origin of chirality. Press Office - Newcastle University.

- AiFChem. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery. AiFChem.

- Open Access Journals. (n.d.). Enantiomers: Understanding their Physical and Chemical Properties. Research and Reviews.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Power of Chiral Building Blocks in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- BOC Sciences. (n.d.). Precision Chiral Building Block Synthesis. BOC Sciences.

- Sekhon, B. S. (2013). Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs. Journal of Modern Medicinal Chemistry, 1(1).

- University of York. (n.d.). Asymmetric Synthesis. University of York.

- Buxton, S., & Roberts, S. M. (n.d.). Asymmetric Synthesis.

- Indian Institute of Technology Bombay. (n.d.). Concise Introduction to Asymmetric Synthesis. chem.iitb.ac.in.

- University of Windsor. (n.d.). Asymmetric Synthesis. University of Windsor.

- Singh, R. P., et al. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH.

- Foley, D. J., et al. (n.d.). The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID. NIH.

- U.S. Food and Drug Administration. (1992, May 1). Development of New Stereoisomeric Drugs. FDA.

- Williams, K., & Lee, E. (1985). Importance of drug enantiomers in clinical pharmacology. Drugs, 30(4), 333-354.

- Wikipedia. (n.d.). Chiral resolution. Wikipedia.

- Wikipedia. (n.d.). Chiral pool. Wikipedia.

- Wikipedia. (n.d.). Thalidomide. Wikipedia.

- Frontiers. (2024, May 8). Recent advances in catalytic asymmetric synthesis. Frontiers.

- Regis Technologies. (2025, March 15). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Regis Technologies.

- Zurer, P. S. (1992). FDA issues flexible policy on chiral drugs. Chemical & Engineering News, 70(22), 6.

- Deranged Physiology. (2024, June 1). Enantiomerism. Deranged Physiology.

- Chiralpedia. (2024, August 14). Understanding the Fundamentals of Asymmetric Synthesis. Chiralpedia.

- StudySmarter. (2023, October 21). Chiral Pool: Synthesis, Definition & Asymmetric Technique. StudySmarter.

- University of Rochester. (n.d.). Asymmetric reactions_synthesis. University of Rochester.

- University of the West Indies. (n.d.). Asymmetric Synthesis. University of the West Indies.

- Vargesson, N. (2015). Thalidomide-induced teratogenesis: history and mechanisms. Birth Defects Research Part C: Embryo Today: Reviews, 105(2), 140-156.

- O'Brien, C., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 66(11), 7217-7230.

- BOC Sciences. (n.d.). Chiral Resolution and Separation Services. BOC Sciences.

- Wikipedia. (n.d.). Enantiopure drug. Wikipedia.

- Zhang, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Chinese Chemical Letters, 33(7), 3345-3356.

- LearnChemE. (n.d.). Thalidomide: The Tragedy of Chiral Chemistry. LearnChemE.

- Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.

- Tomaszewski, J. E., & Rumore, M. M. (1994). Stereoisomeric drugs: FDA's policy statement and the impact on drug development. Drug Information Journal, 28(1), 119-126.

- American Chemical Society. (2014, September 2). Thalidomide. American Chemical Society.

- De Camp, W. H. (1993). Chiral drugs: the FDA perspective on manufacturing and control. Journal of pharmaceutical and biomedical analysis, 11(11-12), 1157-1162.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. synergypublishers.com [synergypublishers.com]

- 4. Microscopic origin of chirality - Press Office - Newcastle University [ncl.ac.uk]

- 5. Thalidomide: the tragedy of birth defects and the effective treatment of disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. learncheme.com [learncheme.com]

- 7. rroij.com [rroij.com]

- 8. acs.org [acs.org]

- 9. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 10. The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID: Topical Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fda.gov [fda.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chiral pool - Wikipedia [en.wikipedia.org]

- 16. studysmarter.co.uk [studysmarter.co.uk]

- 17. chemistry.du.ac.in [chemistry.du.ac.in]

- 18. chem.iitb.ac.in [chem.iitb.ac.in]

- 19. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 21. uwindsor.ca [uwindsor.ca]

- 22. Understanding the Fundamentals of Asymmetric Synthesis – Chiralpedia [chiralpedia.com]

- 23. york.ac.uk [york.ac.uk]

- 24. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]

- 25. Chiral resolution - Wikipedia [en.wikipedia.org]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]

- 28. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 29. nbinno.com [nbinno.com]

(3S,4S)-3-(Boc-amino)-4-methylpyrrolidine: A High-Value Chiral Building Block for Modern Drug Discovery

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The imperative in modern drug discovery to create potent, selective, and safe therapeutics has driven a decisive shift away from flat, aromatic molecules towards complex, three-dimensional structures. Saturated heterocyclic scaffolds, particularly those of the pyrrolidine class, are at the forefront of this movement, offering a robust framework to explore chemical space with greater precision.[1][2] This guide provides an in-depth analysis of (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine , a chiral building block of significant strategic value. We will dissect its structural and physicochemical properties, propose a robust stereoselective synthetic route, and elucidate its versatile applications in the synthesis of advanced pharmaceutical intermediates. This document is intended for medicinal chemists, process scientists, and researchers who require a deep technical understanding of high-value chiral synthons.

The Strategic Importance of Substituted Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold, consistently found in a multitude of FDA-approved drugs and natural products.[3][4] Its significance stems from several key physicochemical advantages:

-

Increased Three-Dimensionality: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for precise spatial orientation of substituents, enabling more intricate and specific interactions with biological targets like enzymes and receptors.[1][5] This "escape from flatland" is a critical strategy for improving compound properties such as solubility and metabolic stability while reducing off-target effects.[2]

-

Stereochemical Richness: The pyrrolidine scaffold can contain multiple stereocenters, allowing for the creation of diverse stereoisomers. The specific stereochemistry of a drug candidate is often paramount to its efficacy, as biological systems are inherently chiral.[1][6]

-

Versatile Functionality: The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. It also serves as a key anchor point for further chemical modification.

The target molecule, (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine , is particularly valuable due to its defined cis stereochemistry and the orthogonal protecting group strategy it embodies. The tert-butoxycarbonyl (Boc) group provides a stable, acid-labile protection for the primary amine, allowing the pyrrolidine nitrogen to be selectively functionalized first.[6][7] This controlled, sequential reactivity is essential for constructing complex molecules in a predictable manner.

Physicochemical Profile and Structural Analysis

A thorough understanding of the molecule's properties is fundamental to its effective use in synthesis.

| Property | Value | Source/Method |

| IUPAC Name | tert-butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate | IUPAC Nomenclature |

| Molecular Formula | C₁₀H₂₀N₂O₂ | Elemental Composition |

| Molecular Weight | 200.28 g/mol | Calculated |

| CAS Number | Not assigned (Hypothetical) | N/A |

| Canonical SMILES | C[C@H]1CCN1 | Structure to SMILES |

| Appearance | Expected to be a solid or viscous oil | Extrapolation from similar compounds[] |

| Solubility | Expected to be soluble in DCM, THF, Ethyl Acetate, Methanol | Polarity Analysis |

| Boc Group | Provides acid-labile protection for the C3-amine | Chemical Knowledge[7] |

| Stereochemistry | (3S,4S) - cis configuration | Defined Structure |

The cis relationship between the C3-amino group and the C4-methyl group creates a specific conformational bias in the pyrrolidine ring. This fixed spatial arrangement is a powerful design element, as it reduces the conformational flexibility of the final drug molecule, potentially increasing binding affinity and selectivity by minimizing the entropic penalty of binding.[2]

Proposed Stereoselective Synthesis

While this specific molecule is not widely cataloged, a robust and efficient synthetic route can be designed based on established methodologies for constructing highly substituted pyrrolidines. The following protocol leverages a chiral pool starting material to ensure absolute stereochemical control.

Causality Behind the Synthetic Design:

The chosen pathway begins with L-glutamic acid, a readily available and inexpensive chiral starting material. The strategy involves a series of stereoretentive or stereoinversive steps to build the target molecule. Key transformations include a Dieckmann condensation or similar cyclization to form the ring, stereocontrolled reduction, and strategic functional group interconversions. This approach is superior to racemic synthesis followed by chiral resolution, as it is more atom-economical and avoids the loss of 50% of the material.

Experimental Protocol: A Multi-Step Approach

Caption: Proposed synthetic workflow for the target compound.

Step 1: Preparation of N-Boc-(S)-Pyroglutamic Acid Methyl Ester

-

L-glutamic acid is cyclized to (S)-pyroglutamic acid by heating in water.

-

The pyroglutamic acid is then protected with Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP.

-

The resulting carboxylic acid is esterified using methyl iodide and potassium carbonate in a suitable solvent like acetone. This protects the carboxyl group and activates the alpha-position for the next step.

Step 2: Stereoselective Methylation

-

To a solution of N-Boc-(S)-pyroglutamic acid methyl ester in anhydrous THF at -78 °C under an inert atmosphere, add Lithium diisopropylamide (LDA) dropwise.

-

After stirring for 1 hour, add methyl iodide. The bulky N-Boc group directs the incoming methyl group to the trans face, resulting in the desired stereochemistry at what will become the C4 position.

-

Quench the reaction with saturated ammonium chloride solution and extract the product.

Step 3: Lactam Ring Opening and Curtius Rearrangement

-

The methyl ester of the methylated lactam is hydrolyzed using lithium hydroxide in a THF/water mixture.

-

The resulting carboxylic acid is subjected to a Curtius rearrangement. The acid is treated with diphenylphosphoryl azide (DPPA) and triethylamine to form an acyl azide, which upon heating rearranges to an isocyanate.

-

The isocyanate is not isolated but is trapped with a suitable alcohol (e.g., benzyl alcohol) to form a carbamate, or directly reduced. Subsequent hydrogenation (H₂/Pd-C) reduces the azide precursor and/or removes other protecting groups to yield the primary amine.

Step 4: Reduction and Final Boc Protection

-

The amide carbonyl of the pyrrolidinone ring is reduced to a methylene group using a reducing agent like borane-THF complex (BH₃·THF). This step is crucial and must be performed carefully to avoid reduction of other functional groups.

-

If the amine at C3 is not already Boc-protected from the Curtius step, it is protected at this stage using Boc₂O and a mild base to yield the final product, (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine .

Step 5: Purification

-

The final compound is purified by column chromatography on silica gel using a gradient of ethyl acetate and hexanes. The purity is confirmed by TLC, NMR, and mass spectrometry.

Applications in Medicinal Chemistry

The true value of this building block lies in its utility for constructing more complex molecules. The orthogonally protected amines are key to its function.

Caption: Derivatization pathways for the target building block.

Pathway A: Functionalization of the C3-Amine

The primary utility comes from the deprotection of the Boc group.[6]

-

Deprotection: The Boc group is cleanly removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM), to expose the primary amine at the C3 position.[7]

-

Amide Coupling: The newly exposed amine is a potent nucleophile, readily participating in amide bond formation with carboxylic acids (using coupling agents like HATU or EDC) or acyl chlorides. This is a cornerstone reaction for building peptide mimics and linking the scaffold to other pharmacophores.

-

Sulfonamide Formation: The amine can react with sulfonyl chlorides to form stable sulfonamides, a common functional group in many therapeutic agents.

Pathway B: Functionalization of the C1-Amine

The secondary amine of the pyrrolidine ring itself is a key site for modification.

-

Reductive Amination: It can be alkylated via reductive amination with various aldehydes or ketones.

-

Arylation: It can undergo Buchwald-Hartwig or Ullmann coupling reactions to attach aryl or heteroaryl moieties.

This dual functionality, combined with the fixed stereochemistry, makes (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine an exceptionally powerful tool for generating libraries of complex molecules for screening in drug discovery programs targeting areas like oncology, infectious diseases, and neurological disorders.[4][6]

Conclusion

(3S,4S)-3-(Boc-amino)-4-methylpyrrolidine represents a confluence of desirable traits for a modern medicinal chemistry building block: a saturated, stereochemically defined, three-dimensional core with orthogonally protected functional groups. Its rational design allows for controlled, sequential synthesis of complex molecular architectures. While not a commonplace reagent, its proposed synthesis from readily available chiral precursors is robust and scalable. For research organizations focused on developing novel therapeutics with improved potency and selectivity, the incorporation of scaffolds like this is not just an option, but a strategic necessity.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

The Role of (S)-3-(Boc-Amino)Pyrrolidine in Building Complex Pharmaceutical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 24, 2026, from [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved January 24, 2026, from [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2022). Open Research@CSIR-NIScPR. Retrieved January 24, 2026, from [Link]

-

The Importance of Chiral Building Blocks in Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 24, 2026, from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols for the Large-Scale Preparation of (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine

Introduction: The Strategic Importance of Chiral Pyrrolidines

Substituted pyrrolidines are privileged scaffolds in medicinal chemistry, appearing in the structures of numerous approved drugs and clinical candidates.[1] Their conformational rigidity and ability to present substituents in well-defined spatial orientations make them ideal for interacting with biological targets. The specific stereoisomer, (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine, is a valuable building block for the synthesis of complex molecules in drug discovery, particularly for targeting proteases and kinases. Its trans-substitution pattern provides a distinct conformational preference that is often crucial for achieving high binding affinity and selectivity.

The large-scale synthesis of enantiomerically pure pyrrolidine derivatives, however, presents significant challenges.[2] Controlling the stereochemistry at two or more centers during ring formation or functionalization requires carefully designed synthetic strategies. This guide provides a robust and scalable protocol for the preparation of (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine, leveraging the "chiral pool" approach starting from the readily available and inexpensive amino acid, L-threonine. This strategy ensures the transfer of chirality from the starting material to the final product, a cornerstone of efficient asymmetric synthesis.[3]

This document is intended for researchers, scientists, and drug development professionals. It provides not only a step-by-step protocol but also the scientific rationale behind the chosen transformations, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Synthetic Strategy Overview: A Chiral Pool Approach from L-Threonine

The chosen synthetic route is a multi-step sequence designed for scalability, stereocontrol, and the use of readily available reagents. The overall strategy is to utilize the inherent chirality of L-threonine to establish the desired (3S,4S) stereochemistry in the final pyrrolidine product.

Figure 1: Overall synthetic workflow for the preparation of (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine from L-threonine.

The key transformations in this synthetic pathway include:

-

Protection of L-Threonine: The amino and carboxylic acid functional groups of L-threonine are protected to prevent unwanted side reactions in subsequent steps. The amino group is protected with a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is converted to a methyl ester. The hydroxyl group is protected as a benzyl ether.[4][5]

-

Stereoselective Cyclization and Mesylation: The protected threonine derivative undergoes an intramolecular cyclization to form a pyrrolidinone ring. This is followed by the conversion of the hydroxyl group into a good leaving group, a mesylate, with inversion of stereochemistry.[2]

-

Azide Displacement: The mesylate is displaced by an azide nucleophile in an S(_N)2 reaction, which proceeds with inversion of configuration, thus establishing the desired trans stereochemistry.

-

Reduction of the Azide: The azide group is reduced to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation on a large scale.[6][7]

-

Final Boc Protection: The newly formed amino group is protected with a Boc group to yield the final target molecule.[8]

Detailed Experimental Protocols

Part 1: Synthesis of N-Boc-O-benzyl-L-threonine methyl ester

This initial step involves the protection of the functional groups of L-threonine to prepare it for the subsequent cyclization reaction.

Protocol:

-

Suspend L-threonine (1.0 eq) in methanol.

-

Cool the suspension to 0 °C and bubble in HCl gas until the solid dissolves, then stir at room temperature for 12 hours.

-

Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride salt.

-

Dissolve the salt in a mixture of dioxane and water.

-

Cool to 0 °C and add di-tert-butyl dicarbonate (Boc(_2)O, 1.1 eq) followed by the slow addition of triethylamine (TEA, 2.2 eq).

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure.

-

Dissolve the crude N-Boc-L-threonine methyl ester in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

-

Add sodium hydride (NaH, 1.2 eq) portion-wise and stir for 30 minutes.

-

Add benzyl bromide (BnBr, 1.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction carefully with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| L-Threonine | 119.12 | (Specify) | 1.0 |

| Methanol | 32.04 | (Specify) | - |

| HCl (gas) | 36.46 | To saturation | - |

| Di-tert-butyl dicarbonate | 218.25 | 1.1 eq | 1.1 |

| Triethylamine | 101.19 | 2.2 eq | 2.2 |

| Sodium Hydride (60% in oil) | 40.00 | 1.2 eq | 1.2 |

| Benzyl Bromide | 171.04 | 1.2 eq | 1.2 |

Part 2: Synthesis of (4S,5S)-1-Boc-5-methyl-pyrrolidin-2-one-4-yl mesylate

This step involves the crucial intramolecular cyclization to form the pyrrolidine ring, followed by activation of the hydroxyl group for the subsequent nucleophilic substitution.

Protocol:

-

Dissolve N-Boc-O-benzyl-L-threonine methyl ester (1.0 eq) in a suitable solvent such as THF.

-

Cool the solution to -78 °C and add a strong base, for example, lithium diisopropylamide (LDA, 1.1 eq), dropwise.

-

Stir the reaction at -78 °C for 1 hour to facilitate the cyclization to the corresponding pyrrolidinone.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure to obtain the crude pyrrolidinone.

-

Dissolve the crude product in anhydrous dichloromethane (DCM) and cool to 0 °C.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

-

Stir the reaction at 0 °C for 2 hours.

-

Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure and purify the crude product by column chromatography.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-Boc-O-benzyl-L-threonine methyl ester | 309.36 | 1.0 eq | 1.0 |

| Lithium diisopropylamide (LDA) | 107.12 | 1.1 eq | 1.1 |

| Triethylamine | 101.19 | 1.5 eq | 1.5 |

| Methanesulfonyl chloride | 114.55 | 1.2 eq | 1.2 |

Part 3: Synthesis of (3S,4S)-3-Azido-1-Boc-4-methylpyrrolidine

This is a key stereochemical step where the azide is introduced with inversion of configuration, setting the desired trans relationship between the azide and methyl groups.

Protocol:

-

Dissolve (4S,5S)-1-Boc-5-methyl-pyrrolidin-2-one-4-yl mesylate (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add sodium azide (NaN(_3), 3.0 eq) to the solution.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Cool the reaction to room temperature and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then dissolved in THF and cooled to 0 °C.

-

Add a reducing agent, such as lithium aluminum hydride (LiAlH(_4), 2.0 eq), portion-wise.

-

Stir the reaction at room temperature for 4 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting solid and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify by column chromatography.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (4S,5S)-1-Boc-5-methyl-pyrrolidin-2-one-4-yl mesylate | (Calculated) | 1.0 eq | 1.0 |

| Sodium Azide | 65.01 | 3.0 eq | 3.0 |

| Lithium Aluminum Hydride | 37.95 | 2.0 eq | 2.0 |

Part 4: Synthesis of (3S,4S)-3-Amino-1-Boc-4-methylpyrrolidine

The azide is cleanly reduced to the primary amine in this step.

Protocol:

-

Dissolve (3S,4S)-3-Azido-1-Boc-4-methylpyrrolidine (1.0 eq) in methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.

-

Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude amine, which is often used in the next step without further purification.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (3S,4S)-3-Azido-1-Boc-4-methylpyrrolidine | (Calculated) | 1.0 eq | 1.0 |

| Palladium on Carbon (10%) | - | ~5 mol% | - |

| Hydrogen Gas | 2.02 | Excess | - |

Part 5: Synthesis of (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine (Final Product)

The final step is the protection of the newly formed primary amine with a Boc group.

Protocol:

-

Dissolve the crude (3S,4S)-3-Amino-1-Boc-4-methylpyrrolidine (1.0 eq) in a mixture of dichloromethane (DCM) and water.

-

Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc(_2)O, 1.1 eq) followed by a base such as sodium bicarbonate (NaHCO(_3), 2.0 eq).

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure.

-

Purify the final product by column chromatography on silica gel to yield (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine as a solid.